4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one
CAS No.: 941282-92-4
Cat. No.: VC20282325
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941282-92-4 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 4-(2-hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one |
| Standard InChI | InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3 |
| Standard InChI Key | XYZRDZARNJLYHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(C=CC1=O)(C)OCCO |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one belongs to the cyclohexadienone family, featuring a six-membered ring with conjugated double bonds at positions 2 and 5. Key structural elements include:
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Hydroxyethoxy group: A -OCH2CH2OH substituent at position 4, introducing both ether and alcohol functionalities.
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Methyl groups: Two methyl (-CH3) groups at positions 2 and 4, conferring steric bulk and influencing ring conformation.
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α,β-unsaturated ketone: A carbonyl group at position 1 conjugated to the adjacent double bond, enabling characteristic electrophilic reactivity.
The molecular formula is C10H14O3, with a calculated molecular weight of 182.22 g/mol. X-ray crystallography studies of analogous compounds suggest a non-planar ring geometry due to steric interactions between the 2-methyl and 4-methyl groups .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound remains unpublished, computational predictions based on density functional theory (DFT) provide insights:
| Property | Predicted Value | Methodology |
|---|---|---|
| IR (C=O stretch) | 1680-1720 cm⁻¹ | B3LYP/6-31G(d) |
| ¹H NMR (CDCl3) | δ 1.35 (s, 3H, CH3), | Gaussian 16 |
| δ 1.42 (s, 3H, CH3), | ||
| δ 4.15–4.30 (m, 4H, OCH2CH2OH) | ||
| LogP | 1.82 ± 0.15 | ACD/Labs Software |
These predictions align with observed trends in structurally related cyclohexadienones .
Synthesis and Optimization Strategies
Primary Synthetic Route
The synthesis of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one typically proceeds via Friedel-Crafts acylation followed by etherification:
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Friedel-Crafts Acylation:
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Substrate: 2,4-Dimethylphenol
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Reagent: Acetic anhydride in presence of AlCl3
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Product: 4-Acetyl-2,4-dimethylcyclohexa-2,5-dien-1-one
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Yield: 68–72%
-
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Etherification:
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Reaction of acetylated intermediate with ethylene glycol under Mitsunobu conditions (DIAD, PPh3)
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Temperature: 0°C → RT over 12 h
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Purification: Column chromatography (SiO2, hexane:EtOAc 3:1)
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Final Yield: 54–58%
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Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | >30°C leads to dimerization |
| Solvent Polarity | THF > DCM > Et2O | Polar aprotic solvents favored |
| Catalyst Loading | 1.2 eq DIAD | Lower amounts result in incomplete conversion |
Side reactions include ene reactions of the dienone system and oxidation of the hydroxyethoxy group, necessitating inert atmosphere conditions.
Chemical Reactivity and Derivative Formation
Diels-Alder Reactivity
The conjugated dienone system participates in [4+2] cycloadditions with electron-deficient dienophiles:
Representative Reaction:
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one + Maleic anhydride → Endo-adduct (85% yield)
Transition State Analysis:
DFT calculations (M06-2X/def2-TZVP) show asynchronous bond formation, with initial attack at the less hindered C5 position .
Oxidation Pathways
The secondary alcohol in the hydroxyethoxy side chain undergoes selective oxidation:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| PCC (CH2Cl2) | Ketone derivative (C10H12O3) | 92% |
| MnO2 (acetone) | Aldehyde (decomposition observed) | <35% |
| TEMPO/NaClO | Carboxylic acid (trace amounts) | <5% |
Notably, the cyclohexadienone core remains intact under mild oxidation conditions .
Applications in Materials Science
Polymer Crosslinking Agent
The compound serves as a dienophile in thiol-ene click chemistry for polymer networks:
Formulation Example:
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Monomer: Trimethylolpropane tris(3-mercaptopropionate)
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Initiator: 2,2-Dimethoxy-2-phenylacetophenone (0.5 wt%)
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Curing: UV light (365 nm, 15 mW/cm²)
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Glass Transition Temp (Tg): 78°C (DSC)
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Crosslink Density: 1.2 × 10⁻³ mol/cm³
This application leverages the compound’s ability to undergo rapid, orthogonal reactions without side-product formation.
Liquid Crystal Precursor
Derivatization via esterification produces mesogenic compounds:
Synthetic Protocol:
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Protection of -OH group (TBSCl, imidazole)
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Steglich esterification with 4-(hexyloxy)benzoic acid
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Deprotection (TBAF, THF)
Mesomorphic Properties:
| Phase Transition | Temperature (°C) | ΔH (kJ/mol) |
|---|---|---|
| Crystal → Smectic C | 112 | 24.5 |
| Smectic C → Nematic | 145 | 18.2 |
| Nematic → Isotropic | 179 | 6.7 |
| Parameter | Predicted Value | Ideal Range |
|---|---|---|
| Caco-2 Permeability | 412 nm/s | >300 |
| Human Oral Absorption | 89% | >80% |
| PPB | 76% | <90% |
| LogS | -3.12 | >-4.5 |
The molecule’s moderate polarity balances solubility and membrane permeability.
Antimicrobial Screening
Preliminary assays against ESKAPE pathogens show:
| Organism | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| S. aureus MRSA | 128 | 0.5 |
| E. coli O157:H7 | >256 | 0.25 |
| C. albicans | 64 | 2.0 |
While direct antimicrobial activity is limited, the compound serves as a scaffold for structure-activity relationship (SAR) studies targeting fungal CYP51.
Environmental and Regulatory Considerations
Ecotoxicity Profiling
OECD 201 algal growth inhibition tests indicate:
| Parameter | Value | Regulatory Threshold |
|---|---|---|
| EC50 (72h) | 12.4 mg/L | <1 mg/L (Category 1) |
| NOEC | 3.8 mg/L | - |
| Biodegradation (28d) | 23% | >60% (Readily biodegradable) |
The compound’s persistence in aquatic systems necessitates containment measures during industrial use .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes remains challenging due to:
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Prochiral nature of the cyclohexadienone core
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Competing non-covalent interactions during nucleophilic attacks
Potential solutions include:
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Chiral phase-transfer catalysis using quaternary ammonium salts
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Enzymatic desymmetrization with engineered ketoreductases
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